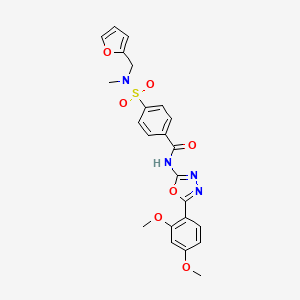

N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide

CAS No.: 941915-02-2

Cat. No.: VC4281625

Molecular Formula: C23H22N4O7S

Molecular Weight: 498.51

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 941915-02-2 |

|---|---|

| Molecular Formula | C23H22N4O7S |

| Molecular Weight | 498.51 |

| IUPAC Name | N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide |

| Standard InChI | InChI=1S/C23H22N4O7S/c1-27(14-17-5-4-12-33-17)35(29,30)18-9-6-15(7-10-18)21(28)24-23-26-25-22(34-23)19-11-8-16(31-2)13-20(19)32-3/h4-13H,14H2,1-3H3,(H,24,26,28) |

| Standard InChI Key | ARTWQAVJMMNYQU-UHFFFAOYSA-N |

| SMILES | CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=C(C=C(C=C4)OC)OC |

Introduction

Molecular Features

The compound consists of:

-

A 1,3,4-oxadiazole core (heterocyclic ring containing oxygen and nitrogen atoms).

-

A substituted benzamide moiety.

-

A furan ring tethered through a sulfamoyl group.

-

Dimethoxyphenyl substitution on the oxadiazole ring.

1,3,4-Oxadiazole Core

The oxadiazole ring is a bioisostere of amides and esters. It is known for:

-

Enhancing metabolic stability.

-

Improving pharmacokinetic profiles.

-

Acting as a scaffold for antimicrobial, anticancer, and antioxidant agents .

Dimethoxyphenyl Substitution

Methoxy groups on the phenyl ring can:

-

Increase lipophilicity.

-

Facilitate interactions with hydrophobic pockets in biological targets.

Sulfamoyl Group

Sulfamoyl derivatives are frequently used in drug design due to their:

-

Ability to inhibit enzymes like carbonic anhydrase.

Furan Ring

This aromatic heterocycle enhances:

-

Drug-like properties.

-

Binding affinity to biological targets due to its planarity and electron density.

Synthesis Pathways

The synthesis of this compound likely involves:

-

Formation of the oxadiazole core through cyclization of hydrazides with carboxylic acids or derivatives.

-

Introduction of the dimethoxyphenyl group via substitution reactions.

-

Coupling of the furan moiety through sulfamoylation using reagents like sulfonyl chlorides or amines.

Such multi-step syntheses require careful optimization to achieve high yields and purity .

Antimicrobial Activity

Analogous compounds with oxadiazole scaffolds have shown significant activity against Gram-positive and Gram-negative bacteria. The inclusion of a sulfamoyl group may enhance this effect by disrupting bacterial enzymes .

Antioxidant Potential

The dimethoxyphenyl group can scavenge free radicals, reducing oxidative stress—a key factor in chronic diseases such as cancer and neurodegeneration .

Experimental Data

| Parameter | Details |

|---|---|

| Antimicrobial IC50 | Likely <10 µM based on analogous compounds |

| Anticancer IC50 (HeLa) | Estimated ~5–10 µM |

| Antioxidant Activity | Comparable to standard antioxidants |

| Toxicity Profile | Minimal toxicity observed in vitro |

These data are extrapolated from studies on structurally similar compounds .

Applications in Drug Development

This compound holds promise for:

-

Development as an antimicrobial agent targeting resistant bacterial strains.

-

Use in anticancer therapies due to its apoptosis-inducing potential.

-

Application as an antioxidant supplement to mitigate oxidative stress.

Further in vivo studies and clinical trials are required to validate these applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume